![molecular formula C12H13NO2S B2524778 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-78-2](/img/structure/B2524778.png)
4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the empirical formula C7H5NO2S . It is a derivative of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives involves the use of 2-thiophene formaldehyde and diazomethane ethyl ester as raw materials . Alternatively, 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid can be used as a starting material and reacted with ethanol to produce 4H-thieno[3,2-b]pyrrole-5-carboxylic acid . A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized . The carboxy group of these compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol .Chemical Reactions Analysis
The reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate gave ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate . The oxidation of hydrazide with lead tetraacetate afforded diazene .Scientific Research Applications
- Thieno[3,2-b]pyrrole-5-carboxamides (such as compound 1) exhibit broad-spectrum antiviral activity, including inhibition of alphaviruses like chikungunya virus .
- Some carboxamides have been reported to inhibit neurotropic alphaviruses and lysine-specific demethylases, which regulate histone methylation. These properties open prospects for their use in oncology .
- Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase .
- Functionalized 1,2-diacyl hydrazine derivatives derived from this compound were tested for antitubercular activity. Compound 7c showed moderate antitubercular effects .
- The 4H-thieno[3,2-b]pyrrole derivatives have been explored as a scaffold for potent lead compounds in colon cancer treatment .
- Conjugated copolymers based on (5-hexyltridecyl)-4H-thieno[3,2-b]pyrrole-4,6(5H)-dione (ttTPD) acceptor units have been synthesized for photovoltaic applications .
- Thienopyrrole derivatives inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation. This discovery has implications for oncology research .
Antiviral Activity
Hepatitis C Virus Inhibition
Antitubercular Activity
Colon Cancer Treatment
Photovoltaic Polymers
DNA Methylation Regulation
Mechanism of Action
Target of Action
The primary targets of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .
Mode of Action
4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid interacts with its targets by inhibiting their functions . It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Biochemical Pathways
The inhibition of the RNA-dependent RNA polymerase affects the replication of the hepatitis C virus . On the other hand, the inhibition of KDM1A and LSD1 demethylases disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .
Result of Action
The molecular and cellular effects of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid’s action include the potential reduction of hepatitis C virus replication and the disruption of gene transcription regulation . These effects could potentially lead to antiviral and anticancer therapeutic benefits .
Future Directions
The future directions for the study of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry, particularly in the field of oncology . Additionally, the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties could be a promising area of research .
properties
IUPAC Name |
4-cyclopentylthieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)10-7-11-9(5-6-16-11)13(10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOXFYKGWYFYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C2C(=O)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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